molecular formula C16H13ClF3N3O4 B2452778 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2-chlorophenyl)semicarbazide CAS No. 1022454-89-2

1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2-chlorophenyl)semicarbazide

Cat. No.: B2452778
CAS No.: 1022454-89-2
M. Wt: 403.74
InChI Key: HVYHWINAQOAXDN-UHFFFAOYSA-N
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Description

1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2-chlorophenyl)semicarbazide is a complex organic compound characterized by the presence of trifluoromethoxy, phenoxy, acetyl, chlorophenyl, and semicarbazide functional groups

Preparation Methods

The synthesis of 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2-chlorophenyl)semicarbazide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of 4-Trifluoromethoxyphenol: This can be achieved through the trifluoromethylation of phenol using trifluoromethyl iodide and a suitable base.

    Preparation of 4-Trifluoromethoxyphenoxyacetic Acid: The 4-trifluoromethoxyphenol is then reacted with chloroacetic acid under basic conditions to form the corresponding phenoxyacetic acid.

    Acetylation: The phenoxyacetic acid is acetylated using acetic anhydride to form the acetyl derivative.

    Formation of Semicarbazide Derivative: The acetyl derivative is then reacted with 2-chlorophenyl isocyanate to form the final semicarbazide compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2-chlorophenyl)semicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

    Hydrolysis: The semicarbazide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2-chlorophenyl)semicarbazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2-chlorophenyl)semicarbazide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The semicarbazide moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2-chlorophenyl)semicarbazide can be compared with similar compounds, such as:

    1-(2-(4-Methoxyphenoxy)acetyl)-4-(2-chlorophenyl)semicarbazide: This compound lacks the trifluoromethoxy group, which may result in different lipophilicity and biological activity.

    1-(2-(4-Trifluoromethylphenoxy)acetyl)-4-(2-chlorophenyl)semicarbazide: The presence of a trifluoromethyl group instead of a trifluoromethoxy group can affect the compound’s reactivity and stability.

    1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2-bromophenyl)semicarbazide: Substitution of the chlorine atom with bromine may lead to changes in the compound’s chemical and biological properties.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[2-[4-(trifluoromethoxy)phenoxy]acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3O4/c17-12-3-1-2-4-13(12)21-15(25)23-22-14(24)9-26-10-5-7-11(8-6-10)27-16(18,19)20/h1-8H,9H2,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYHWINAQOAXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NNC(=O)COC2=CC=C(C=C2)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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